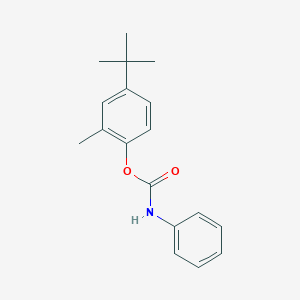
4-tert-butyl-2-methylphenyl phenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-butyl-2-methylphenyl phenylcarbamate, also known as Irgarol 1051, is a widely used biocide in the field of marine antifouling. It is known for its ability to prevent the growth of marine organisms on the hulls of ships, preventing the formation of biofilms and reducing drag. However, its use has been controversial due to its potential environmental impact. In
Mecanismo De Acción
The mechanism of action of 4-tert-butyl-2-methylphenyl phenylcarbamate is not fully understood. It is believed to disrupt the electron transport chain in the mitochondria of cells, leading to oxidative stress and cell death. It may also interfere with the synthesis of DNA and RNA, leading to inhibition of cell growth.
Biochemical and Physiological Effects:
Studies have shown that exposure to this compound can have a range of biochemical and physiological effects. It has been shown to cause oxidative stress in cells, leading to damage to DNA and proteins. It may also interfere with the function of enzymes involved in cellular metabolism. In addition, it has been shown to have toxic effects on the liver and kidneys.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-tert-butyl-2-methylphenyl phenylcarbamate in lab experiments is its high potency. It is effective at low concentrations, allowing for cost-effective experiments. However, its toxicity can be a limitation, as it may interfere with the results of experiments. In addition, its potential environmental impact raises ethical concerns about its use in research.
Direcciones Futuras
There are several future directions for research on 4-tert-butyl-2-methylphenyl phenylcarbamate. One area of research is the development of alternative antifouling agents that are less harmful to the environment. Another area of research is the investigation of the long-term effects of exposure to this compound on marine organisms and ecosystems. Additionally, research on the mechanism of action of this compound may lead to the development of new drugs for the treatment of cancer and other diseases.
Métodos De Síntesis
The synthesis of 4-tert-butyl-2-methylphenyl phenylcarbamate involves the reaction of 4-tert-butyl-2-methylphenol with phenyl isocyanate. The reaction is typically carried out in an organic solvent such as toluene or dichloromethane, with a catalyst such as triethylamine. The yield of the reaction is typically high, with a purity of over 99%.
Aplicaciones Científicas De Investigación
4-tert-butyl-2-methylphenyl phenylcarbamate has been extensively studied for its antifouling properties. It has been shown to be effective against a wide range of marine organisms, including algae, barnacles, and mussels. In addition to its use in antifouling, it has also been studied for its potential as a pesticide and herbicide.
Propiedades
IUPAC Name |
(4-tert-butyl-2-methylphenyl) N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-13-12-14(18(2,3)4)10-11-16(13)21-17(20)19-15-8-6-5-7-9-15/h5-12H,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZIHKZQZGEGQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)C)OC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-bromo-N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B4965026.png)
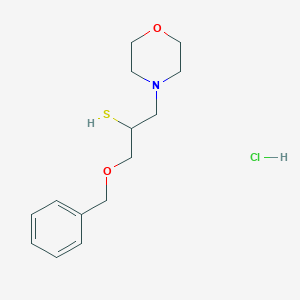
![2-(butylsulfinyl)-1-[(butylsulfinyl)methyl]ethyl 4-methylbenzoate](/img/structure/B4965040.png)
![N~2~-(4-chlorophenyl)-N~1~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4965041.png)
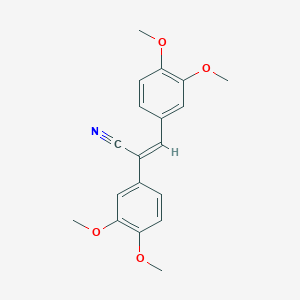
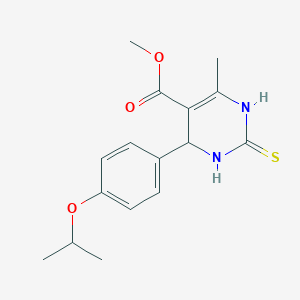
![N~2~-(3-chloro-2-methylphenyl)-N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4965071.png)
![N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2-fluorobenzamide)](/img/structure/B4965078.png)
![3-(3-chlorophenyl)-7-(4-methoxyphenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B4965083.png)
![2-{[2-(4-nitrophenyl)acetyl]amino}ethyl benzoate](/img/structure/B4965090.png)
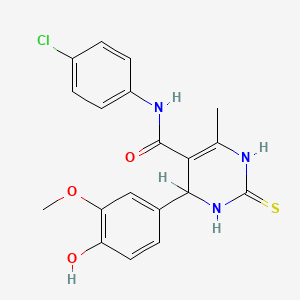
![1-(2-methylphenyl)-4-{1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B4965144.png)
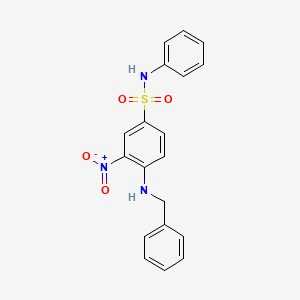
![10-hydroxy-10,11-dihydro-9H-spiro[benzo[h][1,3]thiazino[2,3-b]quinazoline-6,1'-cyclopentan]-7(5H)-one](/img/structure/B4965153.png)